5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
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Description
5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C25H27N5O2 and its molecular weight is 429.524. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been evaluated for their in vitro xanthine oxidase (xo) inhibitory activity . Xanthine oxidase is an enzyme that plays a crucial role in the metabolism of purines in the body, and its inhibition can be beneficial in conditions like gout.
Mode of Action
It’s worth noting that compounds with similar structures have shown to inhibit xanthine oxidase . This suggests that the compound might interact with its targets by binding to the active site of the enzyme, thereby inhibiting its activity.
Biochemical Pathways
The compound likely affects the purine metabolism pathway, given its potential inhibitory effect on xanthine oxidase . This enzyme is involved in the conversion of hypoxanthine to xanthine and then to uric acid. By inhibiting this enzyme, the compound could potentially reduce the production of uric acid, which is beneficial in managing conditions like gout.
Result of Action
If the compound does indeed inhibit xanthine oxidase, it could potentially reduce the levels of uric acid in the body . High levels of uric acid can lead to conditions like gout and kidney stones, so a reduction in uric acid levels could alleviate these conditions.
Properties
IUPAC Name |
5-methyl-1-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]-N-(3-phenylpropyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-17-11-13-21(14-12-17)25-27-22(19(3)32-25)16-30-18(2)23(28-29-30)24(31)26-15-7-10-20-8-5-4-6-9-20/h4-6,8-9,11-14H,7,10,15-16H2,1-3H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYDFWPYDPRCSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NCCCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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